molecular formula C16H13NO3 B1373902 2-Benzyl-5-methoxyisoindoline-1,3-dione CAS No. 1007455-12-0

2-Benzyl-5-methoxyisoindoline-1,3-dione

Cat. No.: B1373902
CAS No.: 1007455-12-0
M. Wt: 267.28 g/mol
InChI Key: RQVOHZWHQWDVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-methoxyisoindoline-1,3-dione is a derivative of phthalimide, characterized by the presence of a benzyl group and a methoxy group attached to the isoindoline-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methoxyisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the benzyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

2-Benzyl-5-methoxyisoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications compared to its analogs .

Properties

IUPAC Name

2-benzyl-5-methoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-12-7-8-13-14(9-12)16(19)17(15(13)18)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVOHZWHQWDVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-benzyl-5-methoxyisoindoline-1,3-dione?

A1: The research paper describes this compound as a molecule consisting of two primary planar components: the phthalimide system and a phenyl ring []. These components are connected but not coplanar, exhibiting a dihedral angle of 84.7° between them []. Additionally, a methoxy group is attached to the phthalimide system and lies almost within the same plane, evidenced by a C—C—O—C torsion angle of −171.5° []. This structural information is crucial for understanding potential interactions with other molecules or biological targets.

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